molecular formula C14H20I2O2 B14321526 1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene CAS No. 105020-54-0

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene

Cat. No.: B14321526
CAS No.: 105020-54-0
M. Wt: 474.12 g/mol
InChI Key: ZQGKWHRRIGCKHR-UHFFFAOYSA-N
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Description

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C14H20I2O2 It is a derivative of benzene, where two iodine atoms are attached to the propyl groups at the 1 and 4 positions, and two methoxy groups are attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(3-hydroxypropyl)-2,5-dimethoxybenzene. The hydroxy groups are first converted to iodide groups using reagents such as iodine and phosphorus trichloride under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1,4-bis(3-aminopropyl)-2,5-dimethoxybenzene or 1,4-bis(3-thiopropyl)-2,5-dimethoxybenzene.

    Oxidation: Formation of 1,4-bis(3-oxopropyl)-2,5-dimethoxybenzene.

    Reduction: Formation of 1,4-bis(3-propyl)-2,5-dimethoxybenzene.

Scientific Research Applications

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene depends on its application. In biological systems, it may interact with cellular components through its iodine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the modulation of biological pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-bromopropyl)-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine.

    1,4-Bis(3-chloropropyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of iodine.

    1,4-Bis(3-fluoropropyl)-2,5-dimethoxybenzene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

1,4-Bis(3-iodopropyl)-2,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives the compound distinct reactivity and potential for forming stronger interactions with biological molecules, making it valuable in specific applications such as radiolabeling and drug development .

Properties

CAS No.

105020-54-0

Molecular Formula

C14H20I2O2

Molecular Weight

474.12 g/mol

IUPAC Name

1,4-bis(3-iodopropyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C14H20I2O2/c1-17-13-9-12(6-4-8-16)14(18-2)10-11(13)5-3-7-15/h9-10H,3-8H2,1-2H3

InChI Key

ZQGKWHRRIGCKHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCCI)OC)CCCI

Origin of Product

United States

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